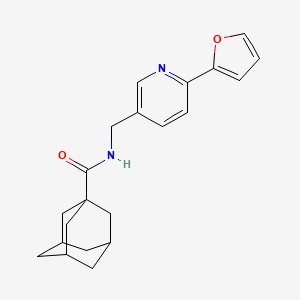

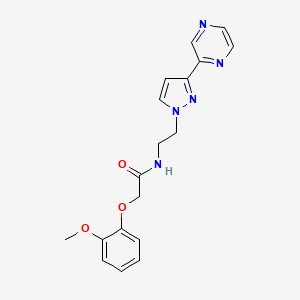

![molecular formula C17H25N5O2 B2969051 8-(仲丁基)-3-丁基-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 941951-01-5](/img/structure/B2969051.png)

8-(仲丁基)-3-丁基-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are essential components of DNA and RNA, and also serve as precursors to molecules such as ATP, GTP, cyclic AMP, NADH, and coenzyme A .

Synthesis Analysis

Purine synthesis often involves the use of enzymes from purine and pyrimidine salvage pathways, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases . These enzymes have been successfully employed as biocatalysts in the production of nucleobase, nucleoside, or nucleotide analogs .Molecular Structure Analysis

The sec-butyl group in the compound is a portion of molecular structure equivalent to butane minus one hydrogen atom from carbon 2 . The compound also appears to contain an imidazole ring, which is a five-membered planar ring, which is prevalent in natural and synthetic chemistry .Chemical Reactions Analysis

Purines can undergo a variety of chemical reactions. For example, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid .科学研究应用

Pharmaceutical Research: Antiviral Drug Development

This compound shows structural similarities to purine derivatives, which are known to have antiviral properties. It could potentially be used in the development of new antiviral drugs. For instance, modifications of purine structures have led to the creation of effective treatments for viral infections, such as Abacavir, an antiretroviral medication used to prevent and treat HIV/AIDS . The sec-butyl group in the compound could be a point of chemical modification to enhance its interaction with viral enzymes, potentially leading to novel treatments.

Chemical Synthesis: Chiral Auxiliary Applications

The sec-butyl group can serve as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety. The compound could be used to develop new methods of stereoselective synthesis, improving the production of chiral molecules .

Agricultural Chemistry: Pheromone Synthesis

In agriculture, the synthesis of pheromones for pest control is an area of interest. The structure of the compound suggests that it could be used to synthesize analogs of insect pheromones or pheromones of higher animals, such as the house mouse, which are used for behavioral control and population management in pest species .

Oncological Research: Anticancer Compound Screening

Purine analogs have been extensively studied for their anticancer properties. This compound, with its purine-like core, could be a candidate for screening as an anticancer agent. Its structure allows for the attachment of various functional groups that can interact with cancer cell DNA or proteins, potentially inhibiting cell proliferation .

属性

IUPAC Name |

6-butan-2-yl-2-butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-6-8-9-20-15(23)13-14(19(5)17(20)24)18-16-21(13)10-12(4)22(16)11(3)7-2/h10-11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDVIBWENLCLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(N=C3N2C=C(N3C(C)CC)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16805011 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2968972.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclohexanecarboxamide](/img/structure/B2968973.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2968974.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B2968980.png)

![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2968988.png)